molecular formula C17H12ClN7O3 B13379484 (6E)-4-chloro-6-[[2-(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinyl]methylidene]-2-nitrocyclohexa-2,4-dien-1-one

(6E)-4-chloro-6-[[2-(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinyl]methylidene]-2-nitrocyclohexa-2,4-dien-1-one

Cat. No.: B13379484
M. Wt: 397.8 g/mol
InChI Key: BNSVGSMZNIMFIR-UFWORHAWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-2-hydroxy-3-nitrobenzaldehyde (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro, hydroxy, and nitro group on a benzaldehyde ring, coupled with a triazinoindole moiety through a hydrazone linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-hydroxy-3-nitrobenzaldehyde (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone typically involves multiple steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas and a palladium catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide or other strong nucleophiles in an appropriate solvent.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

Chemistry:

Biology:

    Enzyme Inhibition:

Medicine:

Industry:

    Material Science: The compound’s unique structure may be explored for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-chloro-2-hydroxy-3-nitrobenzaldehyde (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can inhibit enzyme activity by chelating essential metal cofactors . Additionally, the triazinoindole moiety can intercalate with DNA, disrupting cellular processes and leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: The uniqueness of 5-chloro-2-hydroxy-3-nitrobenzaldehyde (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the nitrobenzaldehyde and triazinoindole moieties allows for diverse applications in various scientific fields.

Properties

Molecular Formula

C17H12ClN7O3

Molecular Weight

397.8 g/mol

IUPAC Name

4-chloro-2-[(E)-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl]-6-nitrophenol

InChI

InChI=1S/C17H12ClN7O3/c1-24-12-5-3-2-4-11(12)14-16(24)20-17(23-21-14)22-19-8-9-6-10(18)7-13(15(9)26)25(27)28/h2-8,26H,1H3,(H,20,22,23)/b19-8+

InChI Key

BNSVGSMZNIMFIR-UFWORHAWSA-N

Isomeric SMILES

CN1C2=CC=CC=C2C3=C1N=C(N=N3)N/N=C/C4=C(C(=CC(=C4)Cl)[N+](=O)[O-])O

Canonical SMILES

CN1C2=CC=CC=C2C3=C1N=C(N=N3)NN=CC4=C(C(=CC(=C4)Cl)[N+](=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.